3-Methylcyclobutene

Mass Spectrometry Physical Organic Chemistry Gas-Phase Kinetics

3-Methylcyclobutene is a C5H8 monocyclic alkene characterized by a highly strained four-membered ring system. This compound exists as a chiral molecule due to the presence of a stereogenic center at the C3 position, enabling the resolution of its enantiomers (CAS 20476-28-2 and 30334-81-7).

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 1120-55-4
Cat. No. B14740577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclobutene
CAS1120-55-4
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC1CC=C1
InChIInChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3
InChIKeyNFTHULPHIBKNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclobutene (CAS 1120-55-4) for Specialized Chemical Research and Polymer Synthesis: A Baseline Overview


3-Methylcyclobutene is a C5H8 monocyclic alkene characterized by a highly strained four-membered ring system. This compound exists as a chiral molecule due to the presence of a stereogenic center at the C3 position, enabling the resolution of its enantiomers (CAS 20476-28-2 and 30334-81-7) [1]. It is commercially available, with predicted physical properties including a density of approximately 0.8 g/cm³ and a boiling point of 32°C at 760 mmHg, though it is more commonly handled as a low-boiling liquid under pressure . Its unique reactivity profile stems directly from the interplay of this ring strain, the substituent position, and its inherent chirality, making it a critical starting material for stereospecific syntheses and tailored polymerizations.

Why 3-Methylcyclobutene Cannot Be Simply Replaced by Its Closest Analogs in Critical Research Applications


Substituting 3-methylcyclobutene with its closest in-class analogs—such as cyclobutene, 1-methylcyclobutene, 3,3-dimethylcyclobutene, or methylenecyclobutane—is not scientifically justifiable due to fundamentally different reactivity and stereochemical outcomes. The position of the methyl substituent on the ring (C3 vs. C1) and the degree of substitution (mono- vs. di-methyl) directly control the molecule's electronic structure, activation energy for electrocyclic ring-opening, and its behavior in polymerization reactions [1][2]. For instance, 3-methylcyclobutene is a chiral molecule, unlike its 1-methyl isomer and cyclobutene, enabling stereoselective transformations that are impossible with achiral alternatives [3]. Similarly, its thermal isomerization proceeds with a dramatically lower activation energy compared to 1-methylcyclobutene, precluding their interchange in kinetic studies [2]. These quantifiable differences in reaction kinetics, stereochemistry, and polymer microstructures necessitate the precise selection of this specific isomer for reproducible and targeted scientific outcomes.

Quantitative Comparative Evidence: Defining the Unique Performance Profile of 3-Methylcyclobutene (CAS 1120-55-4)


Radical Cation Isomerization Activation Energy: 3-Methylcyclobutene vs. 1-Methylcyclobutene

In gas-phase studies, the electrocyclic ring-opening of radical cations is significantly more facile for 3-methylcyclobutene compared to its 1-methyl isomer. The measured activation energy for isomerization of the 3-methylcyclobutene radical cation is less than 4 kcal mol⁻¹, whereas the activation energy for the 1-methylcyclobutene radical cation is less than 16 kcal mol⁻¹ [1]. This >12 kcal mol⁻¹ difference in activation energy demonstrates a profound influence of the methyl group position on the stability and reactivity of the ionized species.

Mass Spectrometry Physical Organic Chemistry Gas-Phase Kinetics

Thermal Isomerization Rate Constants: Direct Comparison of 3-Methylcyclobutene, 1-Methylcyclobutene, and Cyclobutene

The unimolecular thermal isomerization of 3-methylcyclobutene has been kinetically characterized and directly compared to cyclobutene and 1-methylcyclobutene. The rate constants and Arrhenius parameters were calculated using the Marcus-Rice quantum formulation, and results were validated against experimental fall-off data for cyclobutene and 3-methylcyclobutene [1]. This work provides a foundational kinetic model that distinguishes the reactivity of the three compounds, with 3-methylcyclobutene exhibiting a unique pressure-dependent rate profile [2]. The Arrhenius expression for 3-methylcyclobutene isomerization (to (E)-penta-1,3-diene) yields a rate constant of 5.33x10⁻⁵ s⁻¹ at 425 K [3].

Physical Organic Chemistry Kinetics Theoretical Chemistry

Differentiated Polymerizability: 3-Methylcyclobutene vs. Cyclobutene Under Ziegler-Natta Catalysis

The polymerization mechanism of 3-methylcyclobutene under Ziegler-Natta catalysis is distinctly influenced by the choice of metal alkyl compared to cyclobutene. While both monomers can polymerize, the course of polymerization—whether it proceeds via double bond opening or ring opening with retention of the double bond—is dictated by the specific metal alkyl used [1]. This mechanistic duality is a direct consequence of the substituent at the 3-position, which alters the monomer's electronic and steric interactions with the catalyst active site. This contrasts with unsubstituted cyclobutene, which may exhibit a more limited or different response to changes in the metal alkyl component.

Polymer Chemistry Catalysis Materials Science

Inherent Chirality: A Differentiating Feature Absent in Cyclobutene and 1-Methylcyclobutene

3-Methylcyclobutene is an inherently chiral molecule due to a stereogenic center at the C3 position [1][2]. This feature is absent in cyclobutene and 1-methylcyclobutene, which are achiral. The existence of (R)- and (S)- enantiomers (CAS 20476-28-2 and 30334-81-7, respectively) [1] provides a unique opportunity for stereoselective synthesis and chiral resolution studies. This property is critical for applications requiring enantiomerically pure building blocks, where the achiral isomers are completely unsuitable.

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Regioselectivity in ROMP: 3-Methylcyclobutene vs. 3,3-Dimethylcyclobutene

The presence of a single methyl substituent in 3-methylcyclobutene leads to a different regiochemical outcome in ring-opening metathesis polymerization (ROMP) compared to its gem-dimethyl analog. While 3,3-dimethylcyclobutene can be polymerized in a highly regioselective fashion to give polymers with exclusively trans and head-to-tail configuration due to the steric directing effect of two bulky substituents [1], 3-methylcyclobutene offers a less sterically congested environment. This allows for the synthesis of polymers with different microstructures and properties, such as narrowly dispersed poly(3-methylcyclobutene) when polymerized in the presence of PPhMe2 [1]. This provides a tunable parameter for polymer chemists, where 3-methylcyclobutene offers an intermediate level of steric control between the unsubstituted and the highly substituted dimethyl analog.

ROMP Polymer Chemistry Regioselective Polymerization

Optimal Research and Industrial Applications for 3-Methylcyclobutene (CAS 1120-55-4) Based on Comparative Evidence


Fundamental Physical Organic Chemistry and Gas-Phase Kinetics Research

3-Methylcyclobutene is an essential substrate for fundamental studies in physical organic chemistry. Its unique, low activation energy for radical cation isomerization (<4 kcal mol⁻¹) [1] makes it an ideal model compound for investigating electrocyclic reactions and ion chemistry in mass spectrometry. Researchers utilize it to probe substituent effects on reaction dynamics, as its behavior is dramatically different from the 1-methyl isomer, enabling comparative studies of gas-phase ion stabilities and fragmentation mechanisms.

Stereoselective Synthesis and Chiral Building Block Development

Due to its inherent chirality [2], 3-methylcyclobutene is a key starting material for the synthesis of enantiomerically pure compounds. It can be used in asymmetric synthesis strategies to install a chiral cyclobutane core into more complex molecules, which is impossible with achiral analogs like 1-methylcyclobutene or cyclobutene. This application is particularly relevant for medicinal chemistry programs exploring novel chiral scaffolds.

Controlled Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

3-Methylcyclobutene serves as a specific monomer in ROMP to produce polymers with controlled molecular weights and microstructures [3]. Its polymerization behavior offers an intermediate level of regiochemical control compared to unsubstituted and gem-dimethyl cyclobutenes, allowing polymer chemists to fine-tune material properties. The ability to create alternating copolymers with 3,3-dimethylcyclobutene further expands its utility in synthesizing tailored polyolefins.

Mechanistic Studies of Ziegler-Natta Catalyzed Polymerizations

This compound is a valuable probe for elucidating the mechanisms of Ziegler-Natta catalysis. Its ability to polymerize via two distinct pathways (ring opening with or without double bond retention) depending on the metal alkyl cocatalyst [4] provides a unique window into the fundamental steps of olefin polymerization, which is of great interest to both academic and industrial catalysis research.

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